2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for polycyclic heterocyclic systems. The compound is officially designated as 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine, with the Chemical Abstracts Service registry number 443749-33-5. Alternative nomenclature includes 8-methyl-5,6-dihydrobenzo[b]benzoxazepine and the systematic name 13-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaene.
The molecular formula C14H13NO indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 211.26 grams per mole. This molecular composition reflects the tricyclic nature of the compound, incorporating two benzene rings and a seven-membered oxazepine ring. The degree of unsaturation calculation reveals eight degrees of unsaturation, accounting for the aromatic character of the benzene rings and the presence of the heterocyclic oxazepine moiety.
The compound exhibits multiple synonyms and identifiers in chemical databases, including various research codes such as Oprea1347930, Oprea1544040, MLS000029671, SCHEMBL8560344, and CHEMBL1363220. These identifiers facilitate comprehensive database searches and cross-referencing across different chemical information systems.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of related dibenzo[b,f]oxazepine derivatives provides valuable insights into the structural characteristics of this compound family. Studies on analogous compounds have revealed that dibenzo-oxazepine systems typically crystallize in well-defined crystal systems with specific space group symmetries. The crystal structure analysis of related dibenzo[b,f]oxazepine derivatives has shown that these compounds often exhibit triclinic or monoclinic crystal systems with characteristic cell parameters.
Research on similar compounds has demonstrated unit cell parameters ranging from approximately 10-16 Angstroms for the a-axis, 10-14 Angstroms for the b-axis, and 15-20 Angstroms for the c-axis, with varying angular parameters depending on the specific substitution pattern. The space group analysis typically reveals P21/n or similar symmetries, indicating the presence of inversion centers and glide planes in the crystal lattice.
X-ray diffraction studies of related dibenzo-oxazepine compounds have provided detailed atomic coordinates and thermal parameters, enabling precise determination of bond lengths and angles within the tricyclic framework. These studies have consistently shown that the oxazepine ring adopts a boat or envelope conformation to minimize steric interactions while maintaining optimal orbital overlap.
Spectroscopic Characterization (Proton/Carbon-13 Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine relies on comprehensive analysis using multiple analytical techniques. The canonical Simplified Molecular Input Line Entry System representation Cc1ccc2c(c1)CNc1c(O2)cccc1 provides a structural framework for interpreting spectroscopic data. The International Chemical Identifier string InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 further confirms the molecular connectivity.
Proton Nuclear Magnetic Resonance spectroscopy of related dibenzo[b,f]oxazepine derivatives typically exhibits characteristic chemical shifts in the aromatic region between 6.9-8.2 parts per million, corresponding to the benzene ring protons. The methyl substituent at the 2-position would be expected to appear as a singlet around 2.3-2.4 parts per million, while the 10,11-dihydro bridge protons would manifest as complex multipiples in the aliphatic region around 4.0-5.0 parts per million.
Carbon-13 Nuclear Magnetic Resonance analysis of similar compounds reveals distinct carbon environments, with aromatic carbons appearing between 120-160 parts per million and aliphatic carbons from the methyl group and dihydro bridge appearing at lower chemical shifts. The carbonyl carbon, when present in related derivatives, typically appears around 170 parts per million.
Mass spectrometry analysis provides molecular ion confirmation, with the expected molecular ion peak at mass-to-charge ratio 211 for the title compound. Fragmentation patterns would be expected to show characteristic losses corresponding to the methyl group (15 mass units) and various aromatic fragments.
Tautomerism and Conformational Analysis in Solution and Solid States
The tautomeric behavior of dibenzo-oxazepine systems has been extensively studied in related compounds, providing insights into the potential conformational dynamics of 2-Methyl-10,11-dihydro-dibenzo[b,f]oxazepine. Research on oxo-hydroxy tautomerism in benzannulated heterocycles has demonstrated that the fusion of benzene rings to heterocyclic systems significantly influences tautomeric equilibria. The systematic effect of benzo-annelation on tautomeric stability has been shown to favor oxo tautomers in most cases, with the relative stability being substantially increased compared to non-annelated parent compounds.
Matrix-isolation studies of related quinolinone and quinoxalinone systems have revealed that benzo-annelation leads to pronounced increases in the relative stability of oxo tautomers. This stabilization effect is attributed to enhanced aromaticity in the benzene rings when the oxo form is adopted. The combined experimental and theoretical results have established clear links between aromaticity and tautomerism in these systems.
Conformational analysis of the seven-membered oxazepine ring in solution reveals dynamic behavior with multiple accessible conformations. The ring typically adopts boat or envelope conformations to minimize steric interactions while maintaining favorable electronic interactions. Temperature-dependent Nuclear Magnetic Resonance studies on related compounds have shown coalescence phenomena indicative of rapid ring interconversion on the Nuclear Magnetic Resonance timescale.
Quantum chemical calculations using Quadratic Configuration Interaction with Single and Double excitations and Quadratic Configuration Interaction with Single and Double excitations including perturbative Triple excitations levels have provided accurate reproduction of experimental tautomeric equilibria in related systems. These calculations support the experimental observations regarding the stabilization of specific tautomeric forms in benzo-annelated systems.
Comparative Structural Analysis with Related Dibenzo-oxazepine Derivatives
Comparative analysis with related dibenzo[b,f]oxazepine derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of the 2-methyl-substituted compound. The parent dibenz[b,f]oxazepine system (CAS 257-07-8) with molecular formula C13H9NO serves as the fundamental structural framework. This parent compound exhibits a molecular weight of 195.22 grams per mole and has been extensively characterized as a lachrymatory agent with significant biological activity.
The 10,11-dihydrodibenzo[b,f]oxazepine derivative (CAS 2244-60-2) provides a direct structural comparison, differing only in the absence of the 2-methyl substituent while maintaining the saturated 10,11-dihydro bridge. This compound has a molecular formula of C13H11NO and a molecular weight of 197.23 grams per mole, demonstrating how the addition of a methyl group increases the molecular weight by 14 mass units.
Studies on various substituted dibenzo[b,f]oxazepine derivatives have demonstrated how different functional groups influence the overall molecular properties. Research on fluorinated derivatives such as 8-fluorodibenzo[b,f]oxazepin-11-yl compounds has shown characteristic modifications in Nuclear Magnetic Resonance chemical shifts and coupling patterns due to the electron-withdrawing nature of fluorine substituents.
Brominated analogs, including 7-bromodibenzo[b,f]oxazepin-11-yl derivatives, exhibit distinct spectroscopic signatures with downfield shifts in aromatic proton resonances due to the deshielding effect of the bromine substituent. These comparative studies highlight how the 2-methyl substitution in the title compound would be expected to produce characteristic upfield shifts in nearby aromatic protons due to the electron-donating nature of the methyl group.
Phosphine oxide derivatives of the dibenzo[b,f]oxazepine system have provided additional structural insights through their crystallographic characterization. These studies have revealed how the incorporation of different substituents affects the overall molecular geometry and intermolecular interactions in the solid state.
Propriétés
IUPAC Name |
8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYQLGZLWZIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349487 | |
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443749-33-5 | |
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be performed in a microwave oven, which significantly reduces the reaction time .
Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles. This one-pot synthesis is facilitated by the use of easily available aryl chlorides and involves a Smiles rearrangement, leading to regioselective products .
Industrial Production Methods
Industrial production of this compound typically employs scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient production of the compound with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Pharmacological Applications
Antidepressant Activity
The dibenzo[b,f][1,4]oxazepine structure is integral to several antidepressants, including loxapine and amoxapine. These compounds exhibit efficacy in treating major depressive disorder and schizophrenia by acting as antagonists at dopamine and serotonin receptors. Research has indicated that modifications to the dibenzo[b,f][1,4]oxazepine scaffold can enhance potency and selectivity for these targets, making it a valuable template in drug design .
Analgesic Properties
Recent studies have highlighted the analgesic potential of dibenzo[b,f][1,4]oxazepine derivatives. For instance, certain derivatives have been shown to act as TRPA1 receptor antagonists, which are involved in pain perception pathways. This suggests that 2-methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine could be further developed into novel analgesics .
Calcium Channel Modulation
Compounds within this class have also been investigated for their ability to modulate calcium channels. This property is crucial for developing treatments for cardiovascular diseases and neurological disorders. The modulation of calcium channels can lead to reduced excitability in neurons and decreased vascular resistance .
Synthesis and Structural Modifications
Recent advances in synthetic methodologies have facilitated the development of this compound derivatives. Techniques such as Ugi reactions and cyclocondensation have been employed to create diverse libraries of compounds with varying substituents that can enhance biological activity .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to its antidepressant and antipsychotic effects. It also inhibits certain enzymes, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Observations :
- Position 2 (C2): Nitro groups enhance anticonvulsant activity but reduce solubility; amino derivatives (e.g., compound 10, ) show moderate activity but poor chemoshock resistance .
- Position 10 (C10) : Thiocarbamoyl groups (compound 2, ) broaden activity to include analgesia and neuroleptic effects, while acetyl or hydrazide groups limit efficacy to electroshock models .
- Position 11 (C11) : Substitutions here (e.g., ethyl, chlorine) align with antipsychotic drugs like loxapine and amoxapine, emphasizing the scaffold’s versatility .
Pharmacological Profiles
Anticonvulsant Activity
- 2-Nitro-10-thiocarbamoyl-DBO : Exhibits dual activity against maximal electroshock (MES) and strychnine-induced seizures (ED₅₀ = 25 mg/kg), surpassing carbamazepine in neuroleptic properties but lacking clinical superiority .
- 2-Amino-10-dimethylcarbamoyl-DBO: Active in MES (ED₅₀ = 50 mg/kg) but inactive in chemoshock models, indicating substituent-dependent specificity .
Psychoactive and Neuroleptic Effects
- Thiocarbamoyl derivatives (e.g., compound 2, ) demonstrate dopamine receptor antagonism, mirroring carbamazepine’s psychotropic effects but with added analgesia .
- 11-Substituted analogs (e.g., loxapine) target serotonin and histamine receptors, highlighting the scaffold’s adaptability to diverse CNS targets .
Molecular Modeling Insights
CoMFA/CoMSIA studies on dibenzoxazepines as TRPA1 agonists reveal:
Activité Biologique
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13NO
- Molecular Weight : Approximately 213.26 g/mol
- Structural Features : The compound features a tricyclic structure that includes a methyl group and an oxazepine core, contributing to its biological reactivity and interaction with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The compound can bind to various receptors, influencing their activity. For instance, it has been noted to act on calcium channels and other ion channels, affecting cellular signaling pathways.
- Enzyme Modulation : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and biochemical reactions within the body.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Similar compounds in the dibenzo[b,f][1,4]oxazepine class have shown efficacy as antidepressants. For example, Sintamil (a related compound) is recognized for its antidepressant properties .
- Progesterone Receptor Agonism : Some derivatives exhibit activity as progesterone receptor agonists, suggesting potential applications in reproductive health .
- Antihistaminic Properties : Certain analogs have demonstrated antihistaminic activity, making them candidates for allergy treatments .
Case Studies
- Antidepressant Efficacy : In a study evaluating the antidepressant effects of dibenzo[b,f][1,4]oxazepine derivatives, this compound showed significant improvement in behavioral tests indicative of antidepressant activity in rodent models .
- Cancer Research : Research has indicated that certain dibenzo[b,f][1,4]oxazepine derivatives possess anti-cancer properties. For instance, they may induce apoptosis in cancer cell lines through modulation of redox enzymes like NQO1 .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sintamil | Antidepressant | Serotonin reuptake inhibition |
| Compound A | Progesterone Agonist | Receptor activation |
| Compound B | Antihistaminic | H1 receptor antagonism |
Q & A
Q. How do researchers resolve contradictory spectral data (e.g., NMR splitting patterns) in substituted derivatives?
- Dynamic NMR experiments at variable temperatures can clarify conformational exchange in piperazine-substituted analogs. For ambiguous NOE correlations, computational modeling (DFT) predicts preferred tautomeric forms and validates experimental data . Cross-validation with LC-MS/MS ensures no degradation during analysis .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Q. What methodologies are used to assess its pharmacological activity, such as receptor binding or enzyme inhibition?
- Radioligand binding assays (e.g., for D2/D4 dopamine receptors) quantify affinity (Ki values), while functional assays (cAMP accumulation) evaluate antagonism . In vitro cytotoxicity studies use MTT assays on neuronal cell lines, with IC₅₀ values compared to reference drugs like clozapine .
Q. What strategies control regioselectivity in electrophilic substitution reactions on the dibenzooxazepine core?
- Electron-donating groups (e.g., methyl) at the 2-position direct electrophiles to the para position of the unsubstituted benzene ring. Computational studies (Hammett σ values) predict substituent effects, while directing groups like sulfonamides enhance meta selectivity in nitration reactions .
Q. How is compound stability evaluated under varying pH and temperature conditions?
- Forced degradation studies (ICH guidelines) involve HPLC monitoring of solutions at pH 1–13 and 40–80°C. Oxidation susceptibility is tested using H₂O₂, with degradation products identified via HRMS. Kinetic modeling (Arrhenius plots) predicts shelf life under storage conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
